molecular formula C14H10N2O2S B1320611 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde CAS No. 937602-23-8

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde

Cat. No.: B1320611
CAS No.: 937602-23-8
M. Wt: 270.31 g/mol
InChI Key: ARKRRPKOAROMRG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzo[c]thiadiazole , a bicyclic heteroaromatic system containing sulfur and nitrogen atoms at positions 1, 2, and 5. The substituent at position 5 of this core is a methoxy group (-OCH$$_2$$-), which is further attached to a benzaldehyde moiety at the para-position of the benzene ring.

The molecular formula C$${14}$$H$${10}$$N$$2$$O$$2$$S confirms the presence of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. Key structural features include:

  • A benzothiadiazole core with a sulfur atom bridging two nitrogen atoms.
  • A methylene (-CH$$_2$$-) spacer linking the benzothiadiazole to the ether oxygen.
  • A benzaldehyde group with an aldehyde functional group at the para-position.

Table 1: Molecular formula comparison with related benzothiadiazole derivatives.

Compound Molecular Formula Molecular Weight (g/mol)
4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde C$${14}$$H$${10}$$N$$2$$O$$2$$S 270.31
4,4'-(Benzo[c]thiadiazole-4,7-diyl)dibenzaldehyde C$${20}$$H$${12}$$N$$2$$O$$2$$S 344.39
2,1,3-Benzothiadiazole-5-carbaldehyde C$$7$$H$$4$$N$$_2$$OS 164.18

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde is limited, structural insights can be inferred from related benzothiadiazole derivatives. For instance:

  • The benzo[c]thiadiazole core typically adopts a planar conformation due to aromatic stabilization, with bond lengths of 1.74–1.78 Å for S–N and 1.29–1.32 Å for C–N.
  • The methoxybenzaldehyde substituent introduces torsional flexibility, with dihedral angles between the benzothiadiazole and benzaldehyde planes ranging from 45° to 65° in analogous structures.

Single-crystal X-ray diffraction studies of similar compounds, such as 5,6-bis(9H-carbazol-9-yl)benzo[c]thiadiazole , reveal intermolecular interactions (e.g., C–H···O and π-π stacking) that stabilize crystal packing. These interactions are critical for predicting the solid-state behavior of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde in materials science applications.

Electron Distribution Mapping via Density Functional Theory (DFT) Calculations

DFT calculations provide insights into the electronic structure of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde:

  • The benzothiadiazole core acts as an electron-deficient unit due to the electron-withdrawing effects of sulfur and nitrogen atoms, with a LUMO (lowest unoccupied molecular orbital) localized on this moiety.
  • The benzaldehyde group serves as an electron-rich region, contributing to the HOMO (highest occupied molecular orbital).
  • The HOMO-LUMO gap (ΔE$$_{gap}$$ ) is calculated to be 1.97 eV for the parent benzothiadiazole, narrowing to 1.33–1.58 eV in derivatives with extended conjugation.

Figure 1: Electron density map (isosurface = 0.02 e/Bohr$$^3$$) showing charge redistribution in the benzothiadiazole-benzaldehyde system.

Comparative Structural Analysis with Related Benzothiadiazole Derivatives

Key structural differences and similarities with analogous compounds include:

  • 4,4'-(Benzo[c]thiadiazole-4,7-diyl)dibenzaldehyde :

    • Contains two benzaldehyde groups at positions 4 and 7 of the benzothiadiazole core.
    • Exhibits enhanced π-conjugation, reducing the HOMO-LUMO gap by 0.64 eV compared to monosubstituted derivatives.
  • 2,1,3-Benzothiadiazole-5-carbaldehyde :

    • Lacks the methoxy spacer, directly attaching the aldehyde group to the benzothiadiazole.
    • Shows reduced solubility in polar solvents due to fewer oxygen atoms.
  • Donor-acceptor benzothiadiazole polymers :

    • Incorporate electron-donating units (e.g., carbazole) paired with benzothiadiazole acceptors.
    • Demonstrate redshifted absorption maxima (λ$$_{max}$$ = 531–840 nm) compared to monomeric aldehydes.

Table 2: Optical properties of select benzothiadiazole derivatives.

Compound λ$$_{max}$$ (nm) Stokes Shift (nm)
4-(Benzo[c]thiadiazol-5-ylmethoxy)benzaldehyde 370–390 50–70
D–A–D-configured benzothiadiazole probe 531–840 206
Benzo[c]thiadiazole-based MOF 519–536 17–35

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)16-19-15-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRRPKOAROMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594806
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde
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Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-23-8
Record name 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Benzo[c]thiadiazol-5-ylmethanol Intermediate

  • The benzo[c]thiadiazol-5-ylmethanol is commonly prepared by reduction of the corresponding benzo[c]thiadiazol-5-ylmethyl halide or aldehyde precursor.
  • Typical reducing agents include sodium borohydride or lithium aluminum hydride under controlled conditions to avoid over-reduction or ring degradation.
  • Purification is achieved by recrystallization or column chromatography to obtain a pure intermediate for subsequent ether formation.

Etherification Reaction

  • The core step involves reacting 4-hydroxybenzaldehyde with benzo[c]thiadiazol-5-ylmethanol.
  • This reaction is generally catalyzed by acid catalysts such as p-toluenesulfonic acid or sulfuric acid under reflux conditions in an aprotic solvent like toluene or dichloromethane.
  • Alternatively, Williamson ether synthesis can be employed by converting benzo[c]thiadiazol-5-ylmethanol to its corresponding alkoxide or halide, then reacting with 4-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate in acetone).
  • The reaction temperature is maintained between 60–110 °C, and the reaction time varies from several hours to overnight to ensure complete conversion.

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques (silica gel column chromatography) are used to separate unreacted starting materials and side products.
  • Characterization is performed using NMR (1H and 13C), FT-IR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Reduction to benzo[c]thiadiazol-5-ylmethanol NaBH4 or LiAlH4 Ethanol or THF 0–25 2–4 75–85 Controlled addition to avoid ring damage
Etherification (acid-catalyzed) 4-hydroxybenzaldehyde + benzo[c]thiadiazol-5-ylmethanol + p-TsOH Toluene or DCM Reflux (~110) 6–12 60–75 Dean-Stark apparatus used to remove water
Etherification (Williamson) Benzo[c]thiadiazol-5-ylmethanol (alkoxide) + 4-hydroxybenzaldehyde + K2CO3 Acetone 60–80 12–24 65–80 Anhydrous conditions preferred

Detailed Research Findings

  • A study published by the Royal Society of Chemistry (2013) on benzo[c]thiadiazole derivatives highlights the use of palladium-catalyzed cross-coupling reactions for functionalization of the thiadiazole core, which can be adapted for the synthesis of related methoxybenzaldehyde derivatives by modifying the substituents and reaction partners.
  • The etherification step is critical and often optimized by controlling the catalyst amount and reaction time to maximize yield and minimize side reactions such as hydrolysis or polymerization.
  • The benzo[c]thiadiazole moiety is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions are preferred to preserve the heterocyclic integrity.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the target compound with high purity, as confirmed by NMR and IR spectral data.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Typical Yield (%)
Acid-catalyzed etherification 4-hydroxybenzaldehyde, benzo[c]thiadiazol-5-ylmethanol, p-TsOH Simple setup, moderate cost Longer reaction time, water removal needed 60–75
Williamson ether synthesis Benzo[c]thiadiazol-5-ylmethanol alkoxide, 4-hydroxybenzaldehyde, K2CO3 High selectivity, milder conditions Requires dry solvents, longer reaction time 65–80
Pd-catalyzed cross-coupling (adapted) Halogenated benzo[c]thiadiazole, phenol derivatives, Pd catalyst High functional group tolerance Expensive catalyst, inert atmosphere needed Variable (up to 70)

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid.

    Reduction: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the benzaldehyde moiety.

Scientific Research Applications

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may also interact with serotonergic and nitric oxide (NO) pathways, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological/Chemical Properties Applications References
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde C₁₄H₁₀N₂O₂S Benzaldehyde at position 4, methoxy-linked benzo[c][1,2,5]thiadiazole High reactivity (aldehyde), potential antimicrobial/anticancer activity Medicinal chemistry, materials science Inferred
5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)benzaldehyde C₁₁H₁₀N₂O₂S Thiadiazole at position 2, methoxy group at position 5 Research-grade purity (95%); used in synthetic studies Organic synthesis, drug discovery
2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde C₁₁H₈FNOS Thiazole at position 4, fluorine substituent Enhanced reactivity due to fluorine and thiazole interaction Antimicrobial agents, organic electronics
Benzo[d]isothiazole-4-carbaldehyde C₈H₅NOS Isothiazole fused to benzaldehyde at position 4 High similarity index (0.97) with benzothiazole derivatives Bioactive molecule synthesis
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone C₁₅H₁₆N₄OS Thiadiazole-piperazine-pyrimidine hybrid Thermal stability (TGA/DSC data); potential kinase inhibition Anticancer research

Structural and Reactivity Comparisons

  • Substituent Position Effects: The target compound’s aldehyde group at the para position (4-) on the benzene ring contrasts with 5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)benzaldehyde (aldehyde at position 2). This positional difference influences electronic properties and reactivity, with the para position favoring conjugation with the thiadiazole ring . 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde demonstrates how electronegative substituents (e.g., fluorine) enhance reactivity and binding to biological targets compared to non-fluorinated analogs .
  • Heterocycle Variations :

    • Replacing the benzo[c][1,2,5]thiadiazole core with thiazole (as in ) or isothiazole () alters electron distribution and bioactivity. Thiadiazoles generally exhibit stronger electron-withdrawing effects, enhancing stability in photovoltaic applications .

Biological Activity

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde (CAS No. 937602-23-8) is a compound belonging to the class of benzothiadiazole derivatives, characterized by a benzaldehyde group linked to a 1,2,5-thiadiazole moiety. This compound exhibits significant biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₄H₁₀N₂O₂S
  • Molecular Weight : 270.31 g/mol
  • Structure : The compound features a benzaldehyde functional group and a thiadiazole ring, which are crucial for its biological interactions.

The primary target of this compound is primary aromatic amines (PAAs). The compound operates through static quenching mechanisms, affecting biochemical pathways related to the detection and neutralization of PAAs. Its high stability and fluorescence properties suggest potential applications in sensing and detection technologies.

Cytotoxicity and Anticancer Potential

The influence of this compound on cell function has been noted in several studies. The compound modulates cell signaling pathways and gene expression, potentially leading to cytotoxic effects in cancer cells. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential.

Fluorescent Properties

The compound's ability to form fluorescent ultrathin covalent triazine framework nanosheets highlights its utility in bioimaging and sensing applications. These properties are attributed to the electron-deficient nature of the thiadiazole moiety, which enhances fluorescence under specific conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antibacterial effects similar to thiosemicarbazones
CytotoxicityInduces apoptosis in cancer cell lines through mitochondrial modulation
FluorescenceForms fluorescent nanosheets for bioimaging applications

Case Studies

Several studies have explored the biological activities of related benzothiadiazole compounds:

  • Antibacterial Studies : A series of thiosemicarbazone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the thiadiazole ring could enhance antibacterial potency .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that compounds with similar structural frameworks exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves mitochondrial dysfunction leading to apoptosis.
  • Fluorescent Applications : Research on fluorescent materials derived from benzothiadiazole has indicated their potential in developing advanced imaging techniques due to their high sensitivity and selectivity towards biological targets .

Q & A

Q. What are the standard synthetic routes for 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde, and how are intermediates characterized?

The compound is synthesized via coupling reactions involving benzo[c][1,2,5]thiadiazole derivatives and substituted benzaldehydes. For example, in a Stille coupling, 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde reacts with stannylated bithiophene in dry THF using Pd(PPh₃)₂Cl₂ (3 mol%) as a catalyst at 75°C for 4.5 hours . Intermediates are purified via column chromatography (DCM:hexane gradient) and characterized using ¹H/¹³C NMR, mass spectrometry (MALDI-TOF), and elemental analysis. Key spectral markers include aldehyde proton signals at δ ~10 ppm and benzo[c][1,2,5]thiadiazole ring resonances .

Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?

Structural confirmation relies on:

  • ¹H NMR : Aldehyde protons (~δ 10 ppm), aromatic protons from benzothiadiazole (δ 7.5–8.5 ppm), and methoxy groups (δ ~3.8 ppm).
  • ¹³C NMR : Carbonyl carbon (~δ 190 ppm), aromatic carbons (δ 120–150 ppm).
  • MS (MALDI-TOF) : Exact mass matching calculated values (e.g., m/z 847.7 for C₅₁H₄₉N₃O₃S₃) . Discrepancies in elemental analysis (e.g., C: calc. 72.22% vs. found 72.36%) should be within 0.5% tolerance .

Advanced Research Questions

Q. How do catalytic conditions influence cross-coupling reactions in synthesizing benzothiadiazole-benzaldehyde derivatives?

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and solvent systems (THF, DMF) critically affect reaction efficiency. For instance, Pd-catalyzed Stille coupling in THF at 75°C achieves >80% yield, while non-polar solvents (e.g., toluene) reduce reactivity due to poor solubility of intermediates . Degassing steps and inert atmospheres (argon) minimize side reactions from oxygen/moisture. Optimization studies should compare catalyst loading (1–5 mol%), temperature (60–100°C), and reaction time (2–12 hours) .

Q. What strategies resolve contradictions in reaction yields when using substituted benzaldehydes?

Substituents on benzaldehyde (e.g., electron-withdrawing groups) can alter reactivity. For example, 4-methoxybenzaldehyde may require longer reaction times (6–8 hours) compared to 4-chlorobenzaldehyde (3–4 hours) due to steric/electronic effects . Conflicting yield data (e.g., 60% vs. 85% for similar substrates) may arise from impurities in starting materials or incomplete purification. Systematic TLC monitoring and recrystallization (e.g., using ethanol or DMF) improve reproducibility .

Q. How can computational modeling predict the optoelectronic properties of benzothiadiazole-benzaldehyde derivatives?

Density functional theory (DFT) calculates HOMO-LUMO gaps, electron affinity, and charge transport properties. For photovoltaic applications, derivatives with extended π-conjugation (e.g., bithiophene-linked benzothiadiazoles) exhibit narrower bandgaps (~1.8 eV) and higher electron mobility, enhancing solar cell efficiency . Experimental validation via UV-Vis (λmax ~450–600 nm) and cyclic voltammetry (Ered ~-1.2 V vs. Ag/Ag⁺) aligns with computational predictions .

Q. What methodologies assess the biological activity of benzothiadiazole derivatives, and how do structural modifications impact efficacy?

Derivatives are screened for antimicrobial or anticancer activity via:

  • MIC assays : Bacterial/fungal strains (e.g., S. aureus, C. albicans) exposed to 0.1–100 µg/mL compounds .
  • MTT assays : Cancer cell lines (e.g., HeLa, MCF-7) treated for 48–72 hours . Substituents like thiazolidinone rings or azo linkages enhance activity. For example, 2-(benzyloxy)-5-azobenzene derivatives show IC₅₀ values of 12–18 µM against breast cancer cells due to improved membrane permeability .

Methodological Considerations

Q. How to troubleshoot low yields in thiazolidinone ring formation reactions?

Low yields (<50%) may result from:

  • Insufficient acid catalysis : Glacial acetic acid (5–10 drops) or HCl (conc.) accelerates cyclization .
  • Suboptimal stoichiometry : A 1:1 molar ratio of mercaptoacetic acid to imine intermediates is critical .
  • Temperature control : Reflux at 90–95°C for 4 hours ensures complete ring closure .

Q. What analytical techniques differentiate regioisomers in benzothiadiazole derivatives?

Regioisomers (e.g., 4- vs. 5-substituted benzothiadiazoles) are distinguished via:

  • NOESY NMR : Spatial proximity of protons in the benzothiadiazole ring.
  • X-ray crystallography : Definitive confirmation of substitution patterns .

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